N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
Overview
Description
Para-methoxy 4-ANPP: (N-(4-methoxyphenyl)-1-(2-phenylethyl)-4-piperidinamine) is a synthetic compound that belongs to the class of fentanyl analogs. It is structurally similar to known opioids and is primarily used as a precursor in the synthesis of para-methoxyfentanyl . This compound is of significant interest in forensic and analytical chemistry due to its structural similarity to potent synthetic opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Para-methoxy 4-ANPP is synthesized through a series of chemical reactions involving the introduction of a methoxy group to the 4-position of the aniline ring. The synthesis typically involves the following steps:
Nitration: The starting material, aniline, is nitrated to form 4-nitroaniline.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminophenol.
Methoxylation: The 4-aminophenol is then methoxylated to introduce the methoxy group, forming para-methoxyaniline.
Coupling: The para-methoxyaniline is coupled with 1-(2-phenylethyl)-4-piperidone to form para-methoxy 4-ANPP.
Industrial Production Methods: Industrial production of para-methoxy 4-ANPP follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Para-methoxy 4-ANPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of para-methoxy 4-ANPP.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Para-methoxy 4-ANPP has several scientific research applications, including:
Analytical Chemistry: Used as an analytical reference standard for the detection and quantification of fentanyl analogs in forensic and clinical toxicology.
Pharmacology: Studied for its pharmacological properties and potential effects as a synthetic opioid.
Forensic Science: Utilized in forensic investigations to identify and analyze synthetic opioids in biological samples.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of para-methoxy 4-ANPP involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s effects are mediated through the activation of G-protein-coupled receptors, resulting in analgesic and sedative effects .
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Para-methoxyfentanyl: A direct derivative of para-methoxy 4-ANPP with enhanced potency.
Despropionylfentanyl: Another fentanyl analog with structural similarities
Uniqueness: Para-methoxy 4-ANPP is unique due to its specific methoxy substitution at the 4-position of the aniline ring, which distinguishes it from other fentanyl analogs. This structural modification influences its pharmacological properties and metabolic pathways, making it a compound of interest in both research and forensic applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-20-9-7-18(8-10-20)21-19-12-15-22(16-13-19)14-11-17-5-3-2-4-6-17/h2-10,19,21H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZBFQZTWWJOHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801036969 | |
Record name | Despropionyl p-methoxyfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28456-24-8 | |
Record name | Despropionyl p-methoxyfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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